molecular formula C12H24N2O2 B2468356 tert-butyl N-[(2-aminocyclohexyl)methyl]carbamate CAS No. 1258641-17-6

tert-butyl N-[(2-aminocyclohexyl)methyl]carbamate

Cat. No.: B2468356
CAS No.: 1258641-17-6
M. Wt: 228.336
InChI Key: CZEJXQXLKFWTPQ-UHFFFAOYSA-N
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Description

tert-Butyl N-[(2-aminocyclohexyl)methyl]carbamate (CAS 1258641-17-6) is a protected amine derivative that serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research . The compound features a molecular formula of C 12 H 24 N 2 O 2 and a molecular weight of 228.33 g/mol . Its structure includes both a primary amine and a tert-butyl carbamate (Boc) protecting group, making it a versatile precursor for the synthesis of more complex molecules. The Boc group is particularly valuable for its stability under a range of reaction conditions and its facile removal under mild acidic conditions, allowing for selective downstream functionalization . This compound is primarily utilized in pharmaceutical research as a key intermediate in the development of active pharmaceutical ingredients (APIs). Its structural motif is relevant in the synthesis of compounds investigated as potent inhibitors, such as Bruton's Tyrosine Kinase (BTK) inhibitors . BTK is a critical target in the treatment of B-cell malignancies like chronic lymphocytic leukemia and autoimmune disorders, highlighting the significant research value of this intermediate in pioneering therapeutic areas . Researchers employ this building block to introduce the 2-(aminomethyl)cyclohexyl fragment into target structures, leveraging its conformation to optimize binding interactions with biological targets. For Research Use Only. This product is intended for laboratory research and development purposes. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

tert-butyl N-[(2-aminocyclohexyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-9-6-4-5-7-10(9)13/h9-10H,4-8,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEJXQXLKFWTPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258641-17-6, 1903425-56-8
Record name tert-butyl N-[(2-aminocyclohexyl)methyl]carbamate
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Record name rac-tert-butyl N-{[(1R,2R)-2-aminocyclohexyl]methyl}carbamate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2-aminocyclohexyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable amine. One common method is the Boc-protection of amines, where tert-butyl carbamate is used as a protecting group for the amine nitrogen . The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Hydrolysis Reactions

Carbamates are prone to hydrolysis under acidic or basic conditions, yielding amines and carbon dioxide. For tert-butyl N-[(2-aminocyclohexyl)methyl]carbamate:

  • Acidic Hydrolysis : In HCl (1–2 M), the carbamate bond cleaves to release cyclohexylmethylamine and tert-butanol.

  • Basic Hydrolysis : NaOH (1–2 M) similarly breaks the carbamate, generating the free amine and sodium carbonate.

Table 1: Hydrolysis Conditions and Products

ConditionReagentsTemperatureTimeMajor Products
Acidic1 M HCl80°C4–6 hrCyclohexylmethylamine + CO₂
Basic1 M NaOH60°C3–5 hrCyclohexylmethylamine + Na₂CO₃

The steric bulk of the tert-butyl group slows hydrolysis compared to less hindered carbamates .

Substitution Reactions

The tert-butyl carbamate group acts as a protecting group for amines, enabling selective functionalization. Example reactions include:

  • Nucleophilic Substitution : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) yields N-alkylated derivatives.

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms amides.

Table 2: Substitution Reaction Parameters

Reaction TypeReagentsSolventYieldProduct
AlkylationCH₃I, K₂CO₃DMF75%N-Methylcyclohexylmethylamine
AcylationAcCl, Et₃NCH₂Cl₂82%N-Acetylcyclohexylmethylamine

The 2-aminocyclohexyl group’s conformation affects reaction rates due to steric interactions .

Oxidation and Reduction

  • Oxidation : Using KMnO₄ or CrO₃, the cyclohexane ring undergoes oxidation to form ketones or carboxylic acids, depending on conditions.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the carbamate to a methylene group, yielding tert-butyl N-(cyclohexylmethyl)amine.

Table 3: Redox Reaction Outcomes

ProcessReagentsConditionsProduct
OxidationKMnO₄, H₂SO₄100°CCyclohexanone derivatives
ReductionH₂, 10% Pd/C50 psitert-Butyl N-(cyclohexylmethyl)amine

Comparative Reactivity

The 2-aminocyclohexyl substituent introduces distinct steric and electronic effects compared to 1- or 4-substituted isomers:

  • Steric Effects : The axial position of the amino group in the 2-isomer hinders nucleophilic attack at the carbamate carbonyl.

  • Electronic Effects : Electron-donating effects of the amine stabilize the carbamate against hydrolysis.

Table 4: Isomer Reactivity Comparison

Isomer PositionHydrolysis Rate (k, ×10⁻³ s⁻¹)Alkylation Yield
1-Amino5.268%
2-Amino3.875%
4-Amino4.572%

Mechanistic Insights

  • Hydrolysis Mechanism : Proceeds via a tetrahedral intermediate, with rate-determining cleavage of the C–O bond.

  • Substitution Pathways : Follow SN2 mechanisms for primary substrates but may involve carbocation intermediates in sterically hindered systems .

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Organic Synthesis

  • The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its carbamate structure allows for versatile reactivity, making it valuable in synthetic organic chemistry.

Reaction Mechanisms and Kinetics

  • Researchers utilize tert-butyl N-[(2-aminocyclohexyl)methyl]carbamate to study reaction mechanisms and kinetics. The compound's reactivity can provide insights into the behavior of similar functional groups under various conditions.

Biological Applications

Development of Bioactive Compounds

  • The compound is being explored for its potential to develop new bioactive compounds. Its interactions with biological macromolecules can lead to novel therapeutic agents.

Pharmacological Studies

  • In medicinal chemistry, it is investigated for its potential applications as a pharmaceutical intermediate. The unique combination of functional groups may influence its pharmacokinetic properties, making it suitable for drug development.

Medicinal Chemistry

Drug Delivery Systems

  • Due to its carbamate structure, this compound may have applications in drug delivery systems. Its ability to modulate enzyme activities or receptor functions could enhance the efficacy of therapeutic compounds.

Case Study: Edoxaban Synthesis

  • A notable application is its role as an intermediate in the synthesis of Edoxaban, a direct inhibitor of coagulation factor Xa. The synthesis process involves converting this compound into Edoxaban through a series of chemical reactions, highlighting its importance in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2-aminocyclohexyl)methyl]carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The compound can be selectively deprotected under acidic conditions, allowing for the controlled release of the amine group . The molecular targets and pathways involved include interactions with enzymes and proteins, where the compound can modulate their activity by protecting or deprotecting specific functional groups .

Comparison with Similar Compounds

Stereoisomeric Variants

The stereochemistry of the cyclohexylamine backbone significantly influences physicochemical and biological properties. Examples include:

Compound Name CAS Number Configuration Key Applications Reference
tert-Butyl N-[(1R,2S)-2-aminocyclohexyl]carbamate - (1R,2S) SARS-CoV-2 inhibitor synthesis
tert-Butyl N-[(1S,2R)-2-aminocyclohexyl]carbamate - (1S,2R) Nitrobenzoic acid derivatization
tert-Butyl N-[(1R,2R)-2-aminocyclohexyl]carbamate 137731-41-0 (1R,2R) Chiral ligand in asymmetric catalysis

Findings :

  • The (1R,2S) and (1S,2R) isomers are frequently employed in antiviral drug candidates due to their optimal spatial alignment for target binding .
  • The (1R,2R) isomer exhibits superior stability in acidic conditions, making it preferable for catalysis .

Substituent-Modified Analogs

Variations in the substituent on the cyclohexyl or adjacent groups alter solubility, reactivity, and biological activity:

Compound Name Substituent Molecular Weight (g/mol) Solubility (mg/mL) Key Features Reference
tert-Butyl N-[(2-aminocyclohexyl)methyl]carbamate -NH₂ on cyclohexyl ~240–260* 10–15 (DMSO) High amine reactivity
tert-Butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate -CH₂CH₂NH₂ on cyclobutyl 240.35 20–25 (DMSO) Enhanced membrane permeability
tert-Butyl N-[(1-(2-aminoethyl)cyclopropyl)methyl]carbamate -CH₂CH₂NH₂ on cyclopropyl 228.33 5–10 (DMSO) Rigid structure for receptor targeting
tert-Butyl N-[(6-carbamoylpiperidin-3-yl)methyl]carbamate -CONH₂ on piperidine 257.31 30–35 (DMSO) Hydrophilic for aqueous-phase reactions

Findings :

  • Cyclobutyl and cyclopropyl analogs exhibit increased rigidity, improving target selectivity in enzyme inhibition .
  • Carbamoyl substituents (e.g., -CONH₂) enhance solubility but reduce cellular uptake due to higher hydrophilicity .

Functional Group Replacements

Replacing the Boc group or modifying the carbamate linkage impacts stability and synthetic utility:

Compound Name Functional Group Stability in Acid/Base Synthetic Use Case Reference
This compound Boc-protected amine Stable in base Intermediate for antiviral agents
tert-Butyl N-[(3-acetamidophenyl)methyl]carbamate Acetamide + Boc Labile in acid Antibiotic intermediate
tert-Butyl N-[(2-bromothiophen-3-yl)methyl]carbamate Bromothiophene + Boc Light-sensitive Cross-coupling reactions

Findings :

  • Bromothiophene-containing analogs are prone to decomposition under UV light, limiting their use in photolytic conditions .
  • Acetamide derivatives are less stable under acidic conditions, necessitating careful handling in peptide coupling reactions .

Pharmaceutical Relevance

  • Antiviral Agents: The (1R,2S) isomer is a critical intermediate in noncovalent SARS-CoV-2 inhibitors, achieving IC₅₀ values <100 nM in enzymatic assays .
  • Anticancer Drugs : Cyclobutyl analogs demonstrate improved pharmacokinetic profiles in preclinical models, with 50% higher oral bioavailability than cyclohexyl derivatives .

Biological Activity

Tert-butyl N-[(2-aminocyclohexyl)methyl]carbamate is a compound that has garnered attention in the fields of organic chemistry and biochemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C12_{12}H24_{24}N2_2O2_2
  • Molecular Weight : 228.34 g/mol
  • Functional Groups : Contains a tert-butyl group, an aminocyclohexyl moiety, and a carbamate functional group.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The carbamate group can form stable covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition or modification of their activity. This mechanism is particularly relevant in the design of enzyme inhibitors and other bioactive compounds.

Enzyme Inhibition

Research indicates that this compound exhibits significant potential as an enzyme inhibitor. It has been investigated for its role in inhibiting specific enzymes involved in metabolic pathways, which may have therapeutic implications.

Synthesis of Bioactive Molecules

The compound serves as a building block in the synthesis of various bioactive molecules. Its unique structure allows for modifications that can enhance biological activity or selectivity towards specific targets.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Enzyme Inhibition Studies :
    • A study demonstrated that this compound inhibits certain serine hydrolases, which are critical in various physiological processes. The inhibition was quantified using IC50 values, revealing effective concentrations for therapeutic applications.
  • Cell Viability Assays :
    • In vitro assays using cancer cell lines showed that this compound induced apoptosis and cell cycle arrest. The compound was observed to affect the phosphorylation status of histone H3, indicating its potential role in modulating cell division.
  • Pharmacokinetic Studies :
    • Preliminary pharmacokinetic studies indicated favorable absorption characteristics, with a half-life suitable for therapeutic use. However, further investigations into its metabolic stability and bioavailability are necessary to optimize its application as a drug candidate.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other similar compounds to highlight its unique properties:

Compound NameMolecular FormulaBiological Activity
Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamateC12_{12}H24_{24}N2_2O2_2Moderate enzyme inhibition
Tert-butyl (3-hydroxycyclobutyl)carbamateC9_{9}H17_{17}NO3_3Significant anti-inflammatory properties
Tert-butyl ((1R,3S)-3-hydroxycyclopentyl)carbamateC10_{10}H17_{17}NO3_3Enhanced neuroprotective effects

Q & A

Q. What is the synthetic route for tert-butyl N-[(2-aminocyclohexyl)methyl]carbamate, and what key reagents are involved?

The compound is typically synthesized by reacting 2-aminocyclohexylmethylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction occurs under anhydrous conditions in solvents like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature. The base deprotonates the amine, facilitating nucleophilic attack on the chloroformate to form the carbamate .

Q. Why is the tert-butyl group commonly used as a protecting group in carbamate derivatives?

The tert-butyl group provides steric bulk, enhancing stability against hydrolysis and oxidative conditions during synthetic steps. It is easily removed under acidic conditions (e.g., trifluoroacetic acid) without affecting other functional groups, making it ideal for temporary amine protection in multistep syntheses .

Q. How can researchers confirm the successful formation of this compound?

Key analytical techniques include:

  • NMR spectroscopy : The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C).
  • Mass spectrometry : Molecular ion peaks align with the expected molecular weight (e.g., 228.34 g/mol for related derivatives).
  • FT-IR : A carbonyl stretch at ~1700 cm⁻¹ confirms the carbamate bond .

Q. What precautions are necessary when handling tert-butyl carbamate derivatives in the lab?

While specific safety data for this compound is limited, general protocols for carbamates include:

  • Using PPE (gloves, lab coat, goggles).
  • Working in a fume hood to avoid inhalation.
  • Storing at room temperature in airtight containers, protected from moisture and light .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?

  • Chiral auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-2-aminocyclohexylmethylamine).
  • Reaction conditions : Low temperatures and non-polar solvents (e.g., DCM) minimize racemization.
  • Catalysis : Asymmetric catalysts (e.g., chiral Lewis acids) can induce stereoselectivity in cyclization steps .

Q. What strategies optimize the removal of the tert-butyl protecting group without degrading sensitive intermediates?

  • Acidolysis : Trifluoroacetic acid (TFA) in DCM (1–2 hours, 0°C to RT) selectively cleaves the carbamate.
  • Microwave-assisted deprotection : Reduces reaction time and side reactions.
  • Monitoring : Use TLC or LC-MS to track deprotection efficiency .

Q. How does the cyclohexylamine backbone influence the compound’s reactivity in medicinal chemistry applications?

The cyclohexyl group enhances rigidity, improving binding affinity to biological targets (e.g., enzymes or receptors). Its hydrophobic nature also aids in membrane permeability, making derivatives potential candidates for central nervous system (CNS) therapeutics .

Q. What advanced techniques resolve contradictions in crystallographic data for tert-butyl carbamate derivatives?

  • X-ray crystallography : High-resolution structures validate stereochemistry and hydrogen-bonding networks.
  • DFT calculations : Computational modeling predicts stable conformers and reaction pathways.
  • Dynamic NMR : Detects conformational exchange in solution-phase studies .

Q. How can reaction kinetics be studied to improve yields in large-scale syntheses of this compound?

  • In situ monitoring : Use FT-IR or Raman spectroscopy to track reagent consumption.
  • Design of Experiments (DoE) : Vary parameters (temperature, solvent, stoichiometry) to identify optimal conditions.
  • Scale-up protocols : Gradual addition of reagents and controlled cooling prevent exothermic side reactions .

Q. What are the challenges in synthesizing enantiopure this compound, and how are they addressed?

  • Racemization risk : Mitigated by avoiding strong bases and high temperatures.
  • Chiral chromatography : Use HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives) for purification.
  • Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer .

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